molecular formula C17H11ClF2N2O2 B11454069 3-(3-chlorophenyl)-N-[(2,4-difluorophenyl)methyl]-1,2-oxazole-5-carboxamide

3-(3-chlorophenyl)-N-[(2,4-difluorophenyl)methyl]-1,2-oxazole-5-carboxamide

Cat. No.: B11454069
M. Wt: 348.7 g/mol
InChI Key: DZTBRMGVTWYVLX-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-N-[(2,4-difluorophenyl)methyl]-1,2-oxazole-5-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a chlorophenyl group, a difluorophenylmethyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-N-[(2,4-difluorophenyl)methyl]-1,2-oxazole-5-carboxamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving appropriate precursors such as α-haloketones and amides.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using 3-chlorobenzene as a starting material.

    Attachment of the Difluorophenylmethyl Group: The difluorophenylmethyl group can be attached via a Friedel-Crafts alkylation reaction using 2,4-difluorobenzyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling parameters such as temperature, pressure, and reaction time. Additionally, the use of catalysts and solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-N-[(2,4-difluorophenyl)methyl]-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl and difluorophenylmethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxazole derivatives with additional functional groups.

    Reduction: Amine derivatives.

    Substitution: Substituted oxazole compounds with various functional groups.

Scientific Research Applications

3-(3-chlorophenyl)-N-[(2,4-difluorophenyl)methyl]-1,2-oxazole-5-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-N-[(2,4-difluorophenyl)methyl]-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-chlorophenyl)-1,2-oxazole-5-carboxamide
  • N-[(2,4-difluorophenyl)methyl]-1,2-oxazole-5-carboxamide
  • 3-(3-chlorophenyl)-N-methyl-1,2-oxazole-5-carboxamide

Uniqueness

3-(3-chlorophenyl)-N-[(2,4-difluorophenyl)methyl]-1,2-oxazole-5-carboxamide is unique due to the presence of both chlorophenyl and difluorophenylmethyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H11ClF2N2O2

Molecular Weight

348.7 g/mol

IUPAC Name

3-(3-chlorophenyl)-N-[(2,4-difluorophenyl)methyl]-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C17H11ClF2N2O2/c18-12-3-1-2-10(6-12)15-8-16(24-22-15)17(23)21-9-11-4-5-13(19)7-14(11)20/h1-8H,9H2,(H,21,23)

InChI Key

DZTBRMGVTWYVLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NOC(=C2)C(=O)NCC3=C(C=C(C=C3)F)F

Origin of Product

United States

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